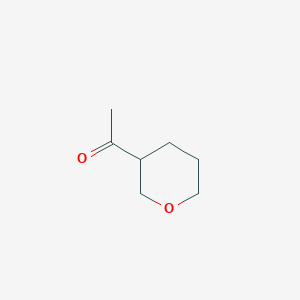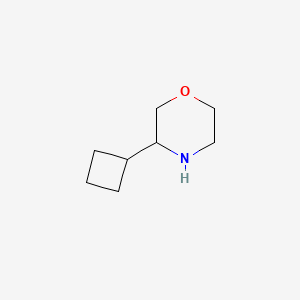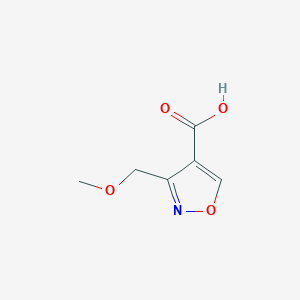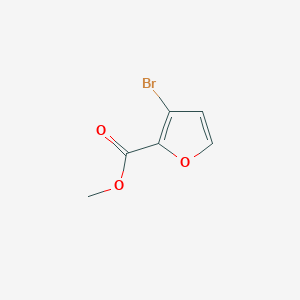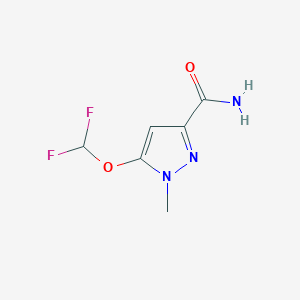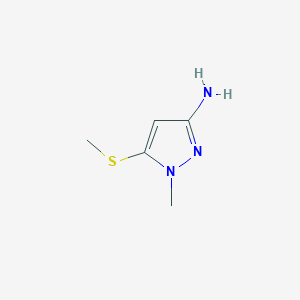
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
概要
説明
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods. The purpose of
科学的研究の応用
Synthesis and Characterization
- Methylation of Pyrazole Derivatives : 5-Amino-3-methylthio-1H-pyrazoles, like 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine, are key building blocks for synthesizing various pyrazole derivatives. A study demonstrated that methylation occurs at two endocyclic nitrogens when substituted 5-amino-3-methylthio-1H-pyrazole is treated with CH3I. The ratio of isomers in products varies depending on the 4-position substituent in the pyrazole ring, as analyzed through X-ray diffraction and ab initio calculation (Ren et al., 2010).
Synthesis of Functionalized Compounds
- Synthesis of Pyrazolo[3,4-b]pyridines : N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, a class of novel compounds, were synthesized using a domino reaction involving N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines. This process involves the formation of two C–C and one C–N bonds, resulting in the creation of a six-membered ring in a one-pot operation (Gunasekaran et al., 2014).
Chemical Reactions and Structural Analysis
- Reaction with Appel Salt : A study on the reaction of Appel salt with 1H-pyrazol-5-amines revealed the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles, among other products. The product ratio can be modified by adjusting the pH of the reaction medium. Single crystal X-ray crystallography was used to support the structure of the synthesized compounds (Koyioni et al., 2014).
Synthesis and Antimicrobial Properties
- Creation of Dihydro-1,3,4-Thiadiazole and Pyrazole Derivatives : New series of 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazoles and 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carbonitrile derivatives were synthesized. These compounds showed potential antimicrobial properties, as revealed through various screening and molecular docking studies (Moustafa et al., 2020).
作用機序
Mode of Action
It’s possible that this compound interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions . The resulting changes could involve alterations in the conformation or activity of the target molecules, leading to downstream effects on cellular processes .
Biochemical Pathways
Given the compound’s structure, it might be involved in pathways related to pyrazole metabolism or sulfur-containing compound metabolism . The downstream effects of these pathway alterations could include changes in cellular signaling, gene expression, or other biological processes .
Pharmacokinetics
Based on its molecular structure, it’s likely that this compound is absorbed in the gastrointestinal tract after oral administration . Its distribution in the body, metabolism, and excretion would depend on various factors such as its lipophilicity, molecular size, and interactions with transport proteins .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as signal transduction, gene expression, or cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with target molecules . Additionally, the compound’s efficacy could be influenced by factors such as the individual’s genetic makeup, health status, and the presence of other drugs .
特性
IUPAC Name |
1-methyl-5-methylsulfanylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYMNBTCYZELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


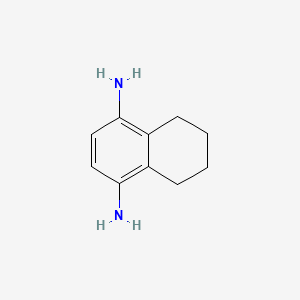
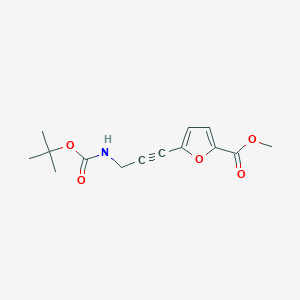

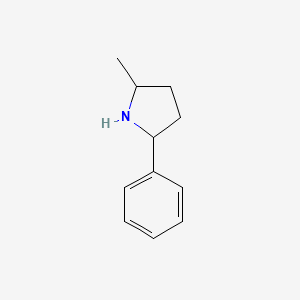
![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)
